

# Synthesis of "Cumyl-inaca" reference standard

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## Compound of Interest

Compound Name: *Cumyl-inaca*  
Cat. No.: *B14078581*

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An application note on the synthesis of the CUMYL-PINACA reference standard is presented for researchers, scientists, and drug development professionals. The nomenclature "**Cumyl-inaca**" refers to a direct precursor, N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide, which is subsequently alkylated to yield the final active compound, CUMYL-PINACA (also known as SGT-24).<sup>[1]</sup> This document provides detailed protocols for synthesis, purification, and characterization, along with critical analytical data and diagrams of the relevant biological signaling pathway.

## Introduction

Synthetic cannabinoid receptor agonists (SCRAs) are a large and structurally diverse class of new psychoactive substances (NPS).<sup>[2]</sup> CUMYL-PINACA is a potent indazole-3-carboxamide based synthetic cannabinoid that acts as a full agonist at the human CB<sub>1</sub> and CB<sub>2</sub> cannabinoid receptors.<sup>[3][4][5]</sup> It displays a high affinity for these receptors, with an EC<sub>50</sub> value of 0.15 nM for CB<sub>1</sub> and 0.41 nM for CB<sub>2</sub>.<sup>[3]</sup> The synthesis of high-purity CUMYL-PINACA is essential for its use as a reference standard in forensic analysis, clinical toxicology, and pharmacological research. This note details a reliable method for its synthesis and characterization.

## Experimental Protocols

### Synthesis of CUMYL-PINACA

The synthesis of CUMYL-PINACA is achieved through the N-alkylation of the precursor **CUMYL-INACA** (N-(1-methyl-1-phenyl-ethyl)-1H-indazole-3-carboxamide) with 1-bromopentane.

## Materials:

- **CUMYL-INACA** (precursor)
- 1-Bromopentane
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

## Procedure:

- Reaction Setup: A solution of **CUMYL-INACA** (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour. This step facilitates the deprotonation of the indazole nitrogen.
- Alkylation: The reaction mixture is cooled again to 0 °C. 1-Bromopentane (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.
- Washing: The combined organic layers are washed with saturated NaHCO<sub>3</sub> solution, followed by brine.

- Drying and Concentration: The organic layer is dried over anhydrous  $\text{MgSO}_4$ , filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

## Purification and Characterization

The crude CUMYL-PINACA is purified using flash column chromatography on silica gel, typically with a gradient elution system of hexane and ethyl acetate. The purity of the final product is assessed by High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [2]

## Data Presentation

The analytical data presented below are representative for a CUMYL-PINACA reference standard.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Value
Chemical Formula	$\text{C}_{22}\text{H}_{27}\text{N}_3\text{O}$
Exact Mass $[\text{M}+\text{H}]^+$	350.2227

| Observed Mass  $[\text{M}+\text{H}]^+$  | 350.2229 |

Table 2:  $^1\text{H}$ -NMR Spectroscopic Data (400 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Protons	Assignment
8.15	d	1H	Aromatic-H
7.50-7.20	m	7H	Aromatic-H
6.55	s	1H	NH (Amide)
4.40	t	2H	N-CH <sub>2</sub> (pentyl)
1.90	m	2H	CH <sub>2</sub> (pentyl)
1.75	s	6H	C(CH <sub>3</sub> ) <sub>2</sub> (cumyl)
1.35	m	4H	CH <sub>2</sub> (pentyl)

| 0.90 | t | 3H | CH<sub>3</sub> (pentyl) |

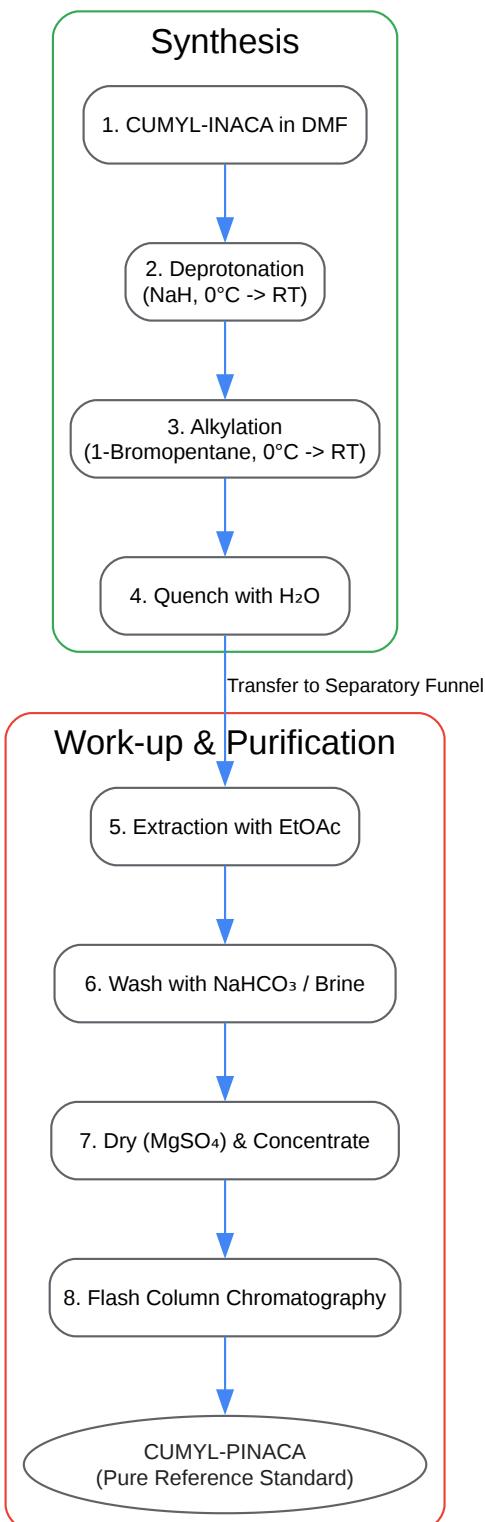
Note: NMR data is predicted based on typical values for similar structures and may vary slightly.

## Mandatory Visualizations

### Synthesis Workflow

The following diagram outlines the key steps in the synthesis and purification of CUMYL-PINACA.

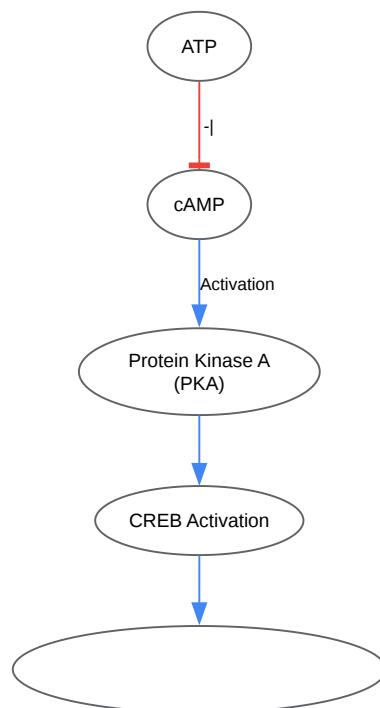
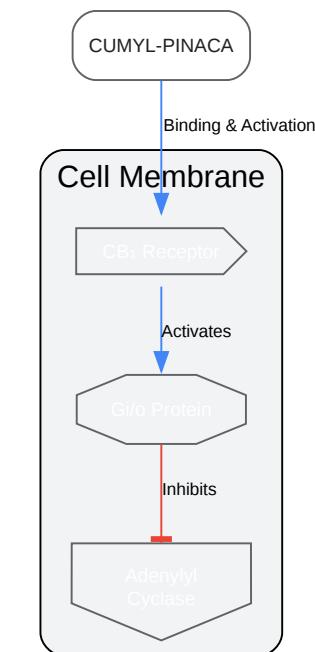
## Synthesis Workflow for CUMYL-PINACA

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Caption: A flowchart illustrating the synthesis and purification of CUMYL-PINACA.

## Cannabinoid Receptor Signaling Pathway

CUMYL-PINACA acts as an agonist at the CB<sub>1</sub> receptor, which is a G-protein coupled receptor (GPCR). Its activation initiates a signaling cascade that leads to the psychoactive effects associated with the compound.

CB<sub>1</sub> Receptor Signaling Cascade[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of CUMYL-PINACA at the CB<sub>1</sub> receptor.

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